

Spectroscopic Profile of (Z)-Fluoxastrobin: A Technical Guide

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Compound of Interest

Compound Name: (Z)-Fluoxastrobin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the (Z)-isomer of Fluoxastrobin, a broad-spectrum strobilurin fungicide. The information presented herein is intended to support research, development, and quality control activities by providing detailed nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, alongside experimental protocols.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **(Z)-Fluoxastrobin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **(Z)-Fluoxastrobin** (CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
3.846	s	3H	O-CH ₃
4.160-4.170	t	2H	O-CH ₂ (dioxazine)
4.464-4.484	t	2H	N-CH ₂ (dioxazine)
7.261-7.295	m	2H	Aromatic H
7.322-7.409	m	4H	Aromatic H
8.069	s	1H	Pyrimidine H

s = singlet, t = triplet, m = multiplet

Table 2: ¹³C NMR Spectroscopic Data for **(Z)-Fluoxastrobin** (CDCl₃, 400 MHz)

Chemical Shift (δ) ppm
63.103
64.153
64.550
122.659
123.259
123.823
125.712
127.150
127.397
128.094
130.511
130.679
130.776
131.473
134.138
146.004
148.166
148.943
150.354
150.478
151.819
157.395
157.466

157.783

157.854

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for **(Z)-Fluoxastrobin** (EI)

m/z	Interpretation
459.1	[M+1] ⁺ (Molecular Ion + H)
427.1	[M+1 - CH ₄ O] ⁺
383.0	Fragment
366.9	Fragment
342.1	Fragment
306.2	Fragment
246.0	Fragment
231.1	Fragment
188.0	Fragment

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data for **(Z)-Fluoxastrobin** (KBr)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3072.99	w	Aromatic C-H Stretch
2981.58	w	Aliphatic C-H Stretch
2936.76	s	Aliphatic C-H Stretch
2819.79	w	Aliphatic C-H Stretch
1601.14	s	C=N Stretch
1572.37	s	Aromatic C=C Stretch
1447.88	s	Aromatic C=C Stretch
1305.43	m	C-O Stretch
1268.11	m	C-O Stretch
1217.15	m	C-O Stretch
1191.21	m	C-O Stretch
1092.60	m	C-O Stretch
1049.05	m	C-O Stretch
910.25	w	C-H Bending (out-of-plane)
762.81	w	C-Cl Stretch

s = strong, m = medium, w = weak

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data for **(Z)-Fluoxastrobin**. Actual parameters may vary depending on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(Z)-Fluoxastrobin** in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

- Instrumentation: A 400 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: 16 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64 scans.
 - Temperature: 298 K.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: 240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096 scans.
 - Temperature: 298 K.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **(Z)-Fluoxastrobin** (approximately 1 $\mu\text{g/mL}$) in a suitable volatile solvent such as methanol or acetonitrile.

- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.
- Acquisition Parameters:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Source Temperature: 200-250 °C.
 - Mass Range: m/z 50-600.
 - Scan Speed: 1000-2000 amu/s.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the fragments.

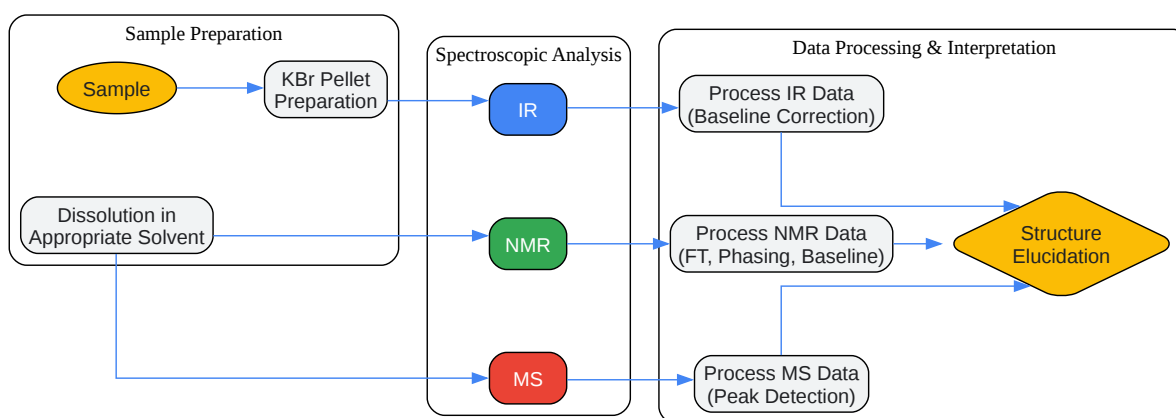
Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **(Z)-Fluoxastrobin** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans.
 - Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **(Z)-Fluoxastrobin**.



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A generalized workflow for the spectroscopic analysis of **(Z)-Fluoxastrobin**.

This guide provides a foundational set of spectroscopic data and methodologies for **(Z)-Fluoxastrobin**. For more specific applications, further optimization of the experimental protocols may be required.

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